molecular formula C19H15N5O2 B2745399 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide CAS No. 1251576-96-1

1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2745399
CAS No.: 1251576-96-1
M. Wt: 345.362
InChI Key: JVIZPCVLLSMMPH-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule designed for research applications. This compound features a complex structure combining dihydropyridazine and quinoline moieties, linked by a carboxamide group and substituted with a pyrrole ring. The 1,6-dihydropyridazine core is a scaffold of significant interest in medicinal chemistry, often explored for its potential as a building block in pharmaceutical development . Similarly, quinoline derivatives are well-known for their diverse biological activities and are frequently investigated in drug discovery programs . This molecular architecture suggests potential for use in various biochemical and pharmacological studies. Researchers may employ this compound as a key intermediate in the synthesis of more complex molecules or as a tool compound for probing biological mechanisms. Its structural features make it a candidate for screening against various therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-methyl-6-oxo-N-(2-pyrrol-1-ylquinolin-8-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-23-17(25)10-8-15(22-23)19(26)20-14-6-4-5-13-7-9-16(21-18(13)14)24-11-2-3-12-24/h2-12H,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIZPCVLLSMMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Quinoline Synthesis: The quinoline moiety can be prepared using the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

    Pyridazine Formation: The pyridazine core can be synthesized through the reaction of hydrazine with a 1,4-diketone.

    Coupling Reactions: The final step involves coupling the pyrrole, quinoline, and pyridazine intermediates under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of similar structures have shown promising antiproliferative effects against various cancer cell lines. A study on related quinoxaline derivatives demonstrated that modifications at specific positions can lead to significant increases in cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that the compound may also exhibit similar or enhanced activity against cancer cells.

HIV-1 Integrase Inhibition

Compounds structurally related to 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide have been investigated as potential inhibitors of HIV-1 integrase. The design and synthesis of derivatives bearing various substituents on the quinoline ring have shown efficacy in inhibiting integrase activity, indicating that the compound could be explored further for antiviral applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of specific functional groups such as the pyrrole and quinoline moieties appears to enhance biological activity. For example, modifications that increase lipophilicity or alter electronic properties can significantly affect binding affinity and selectivity towards biological targets.

Synthesis and Characterization

The synthesis of 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide can be achieved through multi-step synthetic routes involving cyclization reactions and functional group transformations. Characterization techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry, and elemental analysis are essential for confirming the structure and purity of synthesized compounds .

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

  • Quinoxaline Derivatives : A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and tested for anticancer activity. The results showed that structural modifications significantly influenced their efficacy against cancer cell lines .
  • HIV Integrase Inhibitors : A study focused on novel derivatives demonstrated that specific substitutions on the quinoline scaffold led to enhanced inhibitory activity against HIV integrase, suggesting a viable pathway for drug development targeting viral infections .

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Target Compound

  • Core Structure : Pyridazine ring with 1-methyl and 6-oxo substituents.
  • Carboxamide Linkage: Connects to a quinolin-8-yl group substituted with a pyrrole ring at position 2.
  • Key Features: Quinoline-pyrrole hybrid: May enhance aromatic stacking interactions in biological systems. Pyridazine core: Likely influences solubility and metabolic stability due to polarity and hydrogen-bonding capacity.

BJ01468: 1-methyl-6-oxo-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,6-dihydropyridazine-3-carboxamide

  • Core Structure : Pyridazine ring identical to the target compound.
  • Carboxamide Linkage : Connects to a benzyl group substituted with a thiophene ring at position 2.
  • Key Differences: Thiophene vs. pyrrole: The sulfur atom in thiophene may alter electronic properties and binding interactions compared to pyrrole’s nitrogen. Phenylmethyl vs.

BJ01478: 1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea

  • Core Structure : Urea derivative with a cyclopropane-thiophene hybrid.
  • Key Differences: Urea vs. Dimethoxyphenyl group: Enhances lipophilicity, which may increase bioavailability but also metabolic oxidation susceptibility .

Data Table: Comparative Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide Not Available Estimated C₂₀H₁₆N₆O₂ ~396.39 g/mol Quinoline-pyrrole, pyridazine-carboxamide
1-methyl-6-oxo-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,6-dihydropyridazine-3-carboxamide (BJ01468) 1797637-97-8 C₁₇H₁₅N₃O₂S 325.38 g/mol Thiophene-phenylmethyl
1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea (BJ01478) 2415584-11-9 C₁₈H₂₂N₂O₃S 346.44 g/mol Dimethoxyphenyl, cyclopropane-thiophene

Inferred Property Differences

Solubility and LogP: The target compound’s quinoline-pyrrole system likely increases hydrophobicity (higher logP) compared to BJ01468’s phenyl-thiophene group. BJ01478’s urea and dimethoxyphenyl groups may balance hydrophilicity and lipophilicity, enhancing solubility relative to carboxamides.

Metabolic Stability :

  • Thiophene rings (BJ01468, BJ01478) are prone to oxidative metabolism, whereas pyrrole (target) may exhibit different metabolic pathways due to nitrogen’s electronegativity.

Biological Interactions: Quinoline’s planar structure in the target compound could facilitate intercalation or kinase binding, unlike BJ01468’s non-planar benzyl-thiophene. BJ01478’s urea may engage in stronger hydrogen bonding with targets like enzymes or receptors.

Research Implications and Limitations

While structural comparisons highlight key differences, direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Further studies should prioritize:

  • Synthetic optimization to compare bioactivity across analogs.
  • ADMET profiling to assess solubility, permeability, and metabolic stability.
  • Target-specific assays (e.g., kinase inhibition, antimicrobial activity) to validate structure-activity relationships.

Biological Activity

1-Methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide, also known by its CAS number 1251576-96-1, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C19H15N5O2C_{19}H_{15}N_{5}O_{2} with a molecular weight of 345.4 g/mol. Its structure features a pyridazine core linked to a quinoline and pyrrole moiety, which are known for their diverse biological activities.

PropertyValue
CAS Number1251576-96-1
Molecular FormulaC₁₉H₁₅N₅O₂
Molecular Weight345.4 g/mol

Antitumor Activity

Research indicates that derivatives of pyridazine and related structures exhibit significant antitumor properties. For instance, compounds similar to 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide have shown efficacy against various cancer cell lines. A study highlighted the compound's ability to inhibit cell proliferation in breast cancer models (MCF-7 and MDA-MB-231), demonstrating a synergistic effect when combined with doxorubicin .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in the context of chronic inflammatory diseases . The IC50 values for inhibition of COX enzymes were determined, with some derivatives showing better efficacy than standard anti-inflammatory drugs like diclofenac .

Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains. The presence of the pyrrole and quinoline moieties contributes to this effect, as these structures are often associated with enhanced antimicrobial properties . Further investigations are needed to elucidate the specific mechanisms involved.

Case Studies

Several case studies have been conducted to assess the biological activity of compounds related to 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide:

  • Anticancer Synergy : A study tested the compound in combination with doxorubicin in breast cancer cell lines. Results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for combination therapy in resistant cancer types .
  • Inflammation Model : In an animal model of inflammation, the compound demonstrated significant reduction in edema and inflammatory markers when administered prior to inflammatory stimuli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyridazine and quinoline rings can lead to improved potency and selectivity against targeted pathways involved in cancer proliferation or inflammation .

Q & A

Q. What are the critical safety considerations for handling this compound in laboratory settings?

This compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP) . Researchers must implement:

  • Engineering controls : Use fume hoods and closed systems to minimize exposure.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Emergency protocols : Immediate decontamination of spills and access to emergency contact numbers (e.g., +44(0)1840 212137 during work hours) .
    Document all risk assessments using standardized templates aligned with Regulation (EC) 2015/830.

Q. How can researchers verify the structural identity of this compound?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected MW: 310.3970 for analogs in the same class) .
  • NMR spectroscopy (¹H/¹³C) to resolve quinoline and pyrrole substituents, comparing shifts with structurally similar compounds (e.g., TS-04119) .
  • X-ray crystallography for absolute configuration determination, particularly for stereocenters in related dihydropyridazine derivatives .

Q. What experimental strategies are recommended for optimizing its synthesis?

Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches:

  • Use factorial designs to screen reaction parameters (temperature, solvent polarity, catalyst loading).
  • Apply response surface methodology (RSM) to identify optimal conditions for yield and purity .
    Reference methodologies from the ICReDD framework, which integrates quantum chemical calculations with experimental validation to reduce development time .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity in novel reactions?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for nucleophilic/electrophilic sites.
  • Reaction path searches : Tools like GRRM or AFIR can simulate pathways for functionalization (e.g., amide bond formation or quinoline ring modifications) .
  • Machine learning : Train models on datasets of analogous dihydropyridazines to predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ values from kinase inhibition studies) using standardized normalization protocols.
  • Structure-activity relationship (SAR) modeling : Compare substituent effects (e.g., methyl vs. ethyl groups on the pyridazine ring) to identify outliers .
  • Experimental validation : Replicate disputed assays under controlled conditions (e.g., fixed pH, temperature) to isolate confounding variables .

Q. How can reactor design improve scalability for derivatives of this compound?

  • Continuous-flow systems : Mitigate thermal degradation by maintaining precise temperature control during exothermic steps (e.g., cyclization reactions) .
  • Membrane separation technologies : Separate intermediates efficiently using nanofiltration membranes tailored for polar organic molecules .
  • Process simulation : Use Aspen Plus or COMSOL to model mass transfer limitations in heterogeneous catalysis .

Q. What advanced characterization techniques elucidate degradation pathways?

  • LC-HRMS/MS : Track degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
  • EPR spectroscopy : Detect radical intermediates formed during photodegradation .
  • In-situ XRD : Monitor crystallinity changes during thermal stress .

Methodological Guidance

  • Data analysis : Use inferential statistics (ANOVA, t-tests) to validate reproducibility in biological assays .
  • Safety documentation : Align SDS updates with CLP Regulation revisions, particularly for acute toxicity reclassification .
  • Interdisciplinary collaboration : Integrate computational chemists, chemical engineers, and pharmacologists to address multifaceted research challenges .

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